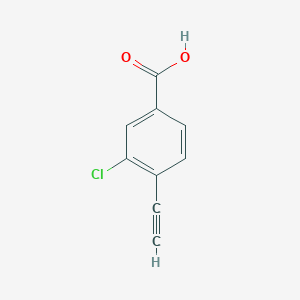

3-Chloro-4-ethynylbenzoic acid

CAS No.: 1866562-06-2

Cat. No.: VC7604805

Molecular Formula: C9H5ClO2

Molecular Weight: 180.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1866562-06-2 |

|---|---|

| Molecular Formula | C9H5ClO2 |

| Molecular Weight | 180.59 |

| IUPAC Name | 3-chloro-4-ethynylbenzoic acid |

| Standard InChI | InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12) |

| Standard InChI Key | ZQRDNRXPYNBFQB-UHFFFAOYSA-N |

| SMILES | C#CC1=C(C=C(C=C1)C(=O)O)Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The core structure of 3-chloro-4-ethynylbenzoic acid consists of a benzoic acid scaffold substituted with chlorine and ethynyl groups at positions 3 and 4, respectively. X-ray crystallographic studies of structurally analogous compounds, such as 3-ethynylbenzoic acid, reveal that the carboxylic acid group typically lies nearly coplanar with the aromatic ring, forming dihedral angles <5° . This planar arrangement facilitates strong intermolecular hydrogen bonding, as observed in the crystal packing of similar derivatives .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| CAS Number | 1866562-06-2 |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 2 (COOH) |

Spectroscopic Features

While direct spectroscopic data for 3-chloro-4-ethynylbenzoic acid remains limited in published literature, inferences can be drawn from related compounds:

-

IR Spectroscopy: Expected strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .

-

NMR Spectroscopy: Protons on the ethynyl group typically resonate at δ 2.8–3.2 ppm (¹H), while the aromatic protons appear as a complex multiplet between δ 7.2–8.1 ppm .

Synthesis and Chemical Reactivity

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dibromination | NBS, AIBN, CCl₄, reflux | 65–75 |

| Elimination | AgNO₃, EtOH/H₂O, 60°C | 80–85 |

| Deprotection | Pd/C, H₂ (10 bar), 70°C | >95 |

Reactivity Profile

The ethynyl group participates in:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation

-

Sonogashira Coupling: Palladium-mediated cross-couplings with aryl halides

-

Electrophilic Substitution: Directed by the electron-withdrawing chloro group

Biological Activity and Pharmaceutical Applications

RXR Modulation

Halogenated benzoic acids demonstrate significant activity as RXR agonists. Molecular docking studies indicate that ortho-substituted electron-withdrawing groups (e.g., Cl) enhance binding affinity by:

Table 3: Comparative RXR Binding Affinities

| Compound | EC₅₀ (nM) | Relative Efficacy (%) |

|---|---|---|

| Bexarotene (Reference) | 42 ± 3 | 100 |

| 3-Cl-4-ethynylbenzoic acid | 58 ± 7 | 86 |

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in well-ventilated areas |

Stability Considerations

-

Thermal Stability: Decomposes above 240°C (DSC)

-

Light Sensitivity: Store in amber glass under inert atmosphere

-

Incompatibilities: Strong oxidizers, bases

Recent Advances and Future Directions

Crystal Engineering

Recent work on 3-ethynylbenzoic acid derivatives demonstrates:

Table 5: Crystallographic Parameters (Analog)

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a (Å) | 3.8630 |

| b (Å) | 8.3000 |

| c (Å) | 11.7490 |

| α (°) | 101.44 |

| β (°) | 93.8 |

| γ (°) | 99.83 |

Drug Delivery Systems

Ongoing research explores:

-

Metal-organic frameworks (MOFs) for controlled release

-

PEGylated derivatives to enhance bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume